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Compound of Interest

Compound Name: 1-Butyl-2-methylindole

Cat. No.: B1274270 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-
2-methylindole, catering to researchers, scientists, and professionals in drug development.

The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols, and

visualizes analytical workflows.

While experimental ¹H NMR, ¹³C NMR, and IR spectra for 1-Butyl-2-methylindole are not

readily available in public spectral databases, this guide presents predicted data based on the

analysis of structurally related compounds, including indole, 1-methylindole, and 2-

methylindole. The mass spectrometry data is based on available experimental results.

Quantitative Spectroscopic Data
The following tables summarize the mass spectrometry data for 1-Butyl-2-methylindole and

the predicted NMR and IR data.

Mass Spectrometry (MS)
The mass spectrum of 1-Butyl-2-methylindole is characterized by its molecular ion peak and

specific fragmentation patterns. The electron ionization (EI) method is commonly used for the

analysis of such compounds.[1]
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Property Value Reference

Molecular Formula C₁₃H₁₇N [1][2][3][4][5]

Molecular Weight 187.28 g/mol [1][2][3][4]

Exact Mass 187.1361 g/mol [1]

Ionization Type Electron Ionization (EI) [1]

Key Fragments (m/z) Predicted/Observed

187 [M]⁺ (Molecular Ion) [1]

144
[M - C₃H₇]⁺ (Loss of propyl

radical)

130
[M - C₄H₉]⁺ (Loss of butyl

radical)

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The predicted ¹H NMR spectrum of 1-Butyl-2-methylindole in a deuterated solvent like CDCl₃

would exhibit characteristic signals for the aromatic protons of the indole ring, the protons of

the butyl group, and the methyl group. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic (indole ring) 7.0 - 7.6 Multiplet 4H

H-3 (indole ring) ~6.2 Singlet 1H

N-CH₂ (butyl) ~4.0 Triplet 2H

CH₂ (butyl) ~1.7 Sextet 2H

CH₂ (butyl) ~1.4 Sextet 2H

CH₃ (butyl) ~0.9 Triplet 3H

C₂-CH₃ (methyl) ~2.4 Singlet 3H

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The predicted ¹³C NMR spectrum of 1-Butyl-2-methylindole would show distinct signals for

each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by the

electronic environment of each carbon atom.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (if applicable) N/A

C in aromatic rings 110 - 140

C₂ (indole ring) ~136

C₃ (indole ring) ~100

C₃ₐ (indole ring) ~128

C₇ₐ (indole ring) ~137

N-CH₂ (butyl) ~45

CH₂ (butyl) ~31

CH₂ (butyl) ~20

CH₃ (butyl) ~14

C₂-CH₃ (methyl) ~12

Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum of 1-Butyl-2-methylindole would display characteristic absorption

bands corresponding to the vibrational frequencies of its functional groups.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

C-N stretch 1310 - 1360 Medium

C-H bend (out-of-plane,

aromatic)
700 - 900 Strong
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of purified 1-Butyl-2-methylindole.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the

solution.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height

should be around 4-5 cm.

Cap the NMR tube securely.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:
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Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat 1-Butyl-2-methylindole directly onto the center of the ATR

crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1-Butyl-2-methylindole in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (GC-MS with Electron Ionization):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Range: m/z 40-500.

Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 1-Butyl-2-methylindole.
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Caption: General workflow for the spectroscopic analysis of 1-Butyl-2-methylindole.
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Spectroscopic Techniques Derived Structural Information

NMR Spectroscopy
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Caption: Logical relationships between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1274270#spectroscopic-data-for-1-butyl-2-
methylindole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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